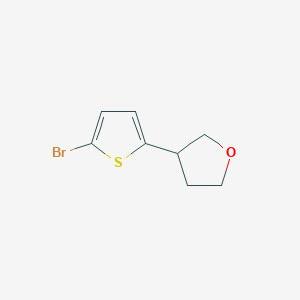

2-Bromo-5-(tetrahyfuran-3-yl)thiophene

Description

2-Bromo-5-(tetrahydrofuran-3-yl)thiophene is a brominated thiophene derivative featuring a tetrahydrofuran (THF) substituent at the 5-position of the thiophene ring. The bromine atom at the 2-position enhances its reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the introduction of diverse aryl or heteroaryl groups .

Properties

IUPAC Name |

3-(5-bromothiophen-2-yl)oxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrOS/c9-8-2-1-7(11-8)6-3-4-10-5-6/h1-2,6H,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFPRUGARNXXTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701290643 | |

| Record name | 3-(5-Bromo-2-thienyl)tetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701290643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159821-33-6 | |

| Record name | 3-(5-Bromo-2-thienyl)tetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159821-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Bromo-2-thienyl)tetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701290643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(tetrahyfuran-3-yl)thiophene typically involves the bromination of 5-(tetrahydrofuran-3-yl)thiophene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the 2-position of the thiophene ring .

Industrial Production Methods

Industrial production of 2-Bromo-5-(tetrahyfuran-3-yl)thiophene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(tetrahyfuran-3-yl)thiophene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and boronic acids under mild conditions, often in the presence of a base such as potassium carbonate.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.

Coupling Products: The major products are biaryl compounds formed through the Suzuki-Miyaura coupling.

Scientific Research Applications

2-Bromo-5-(tetrahyfuran-3-yl)thiophene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Material Science: It is used in the development of organic semiconductors and conductive polymers.

Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(tetrahyfuran-3-yl)thiophene in various reactions involves the activation of the bromine atom, making it a good leaving group. This facilitates nucleophilic substitution and coupling reactions. In biological systems, its mechanism would depend on the specific molecular targets and pathways it interacts with, which are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The THF group in the target compound is less electron-withdrawing compared to halogenated aryl groups (e.g., 3-Cl-4-F-Ph in ), which may reduce electrophilicity at C2 but improve solubility in polar solvents.

- Synthetic Flexibility : Unlike 3-bromo derivatives (e.g., ), 2-bromo substitution enables regioselective cross-coupling at the more reactive C5 position, a critical advantage for modular synthesis .

Key Observations :

- THF vs. Aryl Substituents : The THF group may confer lower cytotoxicity compared to halogenated aryl groups (e.g., 3-Cl-4-F-Ph), as bulky oxygen-containing substituents often reduce membrane disruption .

- Drug-Likeness : Computational studies on similar bromothiophenes (e.g., ) suggest that THF’s polarity and hydrogen-bonding capacity could enhance bioavailability compared to purely hydrophobic substituents.

Electronic and Material Properties Comparison

Table 3: Electronic Properties of Brominated Thiophenes

Key Observations :

- THF’s Electronic Impact : The electron-donating nature of THF could lower the LUMO energy relative to alkyl or silyl substituents (e.g., ), enhancing charge transport in p-type semiconductors.

- Steric Effects : The THF group’s compact size compared to triisopropylsilyl may reduce steric hindrance, favoring π-stacking in solid-state materials.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 2-Bromo-5-(tetrahydrofuran-3-yl)thiophene?

- Answer : The synthesis typically involves two approaches:

Direct Bromination : Electrophilic bromination of 5-(tetrahydrofuran-3-yl)thiophene using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or Lewis acid catalysis (e.g., FeCl₃). Reaction conditions (solvent, temperature) must balance regioselectivity and yield .

Cross-Coupling : Suzuki-Miyaura coupling between 2-bromothiophene derivatives and tetrahydrofuran-3-yl boronic esters. Pd(PPh₃)₄ or PdCl₂(dppf) catalysts with bases like Na₂CO₃ in toluene/water mixtures (80–100°C) are standard .

- Key Considerations : Purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization by ¹H/¹³C NMR to confirm regiochemistry.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The bromine and tetrahydrofuran substituents induce distinct deshielding effects on adjacent protons .

- Mass Spectrometry (EI/ESI) : Confirm molecular ion [M]⁺ and fragmentation patterns (e.g., loss of Br• or THF ring opening) .

- X-Ray Crystallography : Resolve steric effects of the THF group and validate bond angles using SHELX programs for structure refinement .

Advanced Research Questions

Q. How do steric and electronic effects of the tetrahydrofuran substituent influence substitution reactions at the 2-bromo position?

- Answer :

- Electronic Effects : The electron-donating oxygen in THF increases electron density at the thiophene ring, potentially slowing electrophilic substitution but enhancing oxidative coupling.

- Steric Hindrance : The THF group’s bulkiness reduces accessibility to the bromine site, favoring meta-directing pathways in cross-couplings. Mitigation strategies include using smaller ligands (e.g., Pd(OAc)₂ with P(o-tol)₃) or microwave-assisted heating to lower activation barriers .

- Example : In Stille couplings, THF’s steric bulk reduces yields by 15–20% compared to less hindered analogs. Optimizing solvent (DMF vs. THF) and ligand size improves outcomes .

Q. What strategies enhance regioselectivity in cross-coupling reactions involving this compound?

- Answer :

- Catalyst Tuning : Bulky ligands (e.g., SPhos) or heterogeneous catalysts (e.g., Pd/C) suppress side reactions at the THF moiety.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring bromine activation over THF participation.

- Kinetic Control : Lower temperatures (0–25°C) and slow reagent addition minimize competing pathways.

- Case Study : Suzuki coupling with 3-thienylboronic acid achieved 78% yield using PdCl₂(dppf)/Cs₂CO₃ in THF/water (90°C, 12 h) .

Q. How is this compound utilized in designing conjugated polymers for organic electronics?

- Answer : The bromine serves as a handle for polymerization (e.g., Kumada coupling), while the THF group modulates solubility and bandgap.

- Polymer Synthesis : Grignard metathesis polymerization (GRIM) with Ni(dppe)Cl₂ yields regioregular polythiophenes. THF’s oxygen enhances intermolecular π-π stacking, critical for charge transport .

- Device Performance : Polymers exhibit hole mobilities up to 0.1 cm²/V·s in OFETs, with absorption maxima redshifted by 20 nm compared to alkyl-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.